molecular formula C7H8ClNO2 B3054510 O-Benzoylhydroxylamine hydrochloride CAS No. 60839-87-4

O-Benzoylhydroxylamine hydrochloride

Cat. No. B3054510
CAS RN: 60839-87-4
M. Wt: 173.6 g/mol
InChI Key: BHZVPXMDQWVLSQ-UHFFFAOYSA-N
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Description

O-Benzylhydroxylamine hydrochloride is a reagent used for the synthesis of hydroxylamines and hydroxyamates . It can be used as a biological material or organic compound for life science related research . It has been used in the synthesis of β-lactam inhibitor precursors and fluoroquinolone derivatives with antibiotic activity .


Synthesis Analysis

O-Benzylhydroxylamine hydrochloride is used in the formation of nitrones from carbonyl compounds and their use in cycloaddition reactions . There are formation strategies using O-benzoylhydroxylamines as an electrophilic aminating reagent .


Molecular Structure Analysis

The linear formula of O-Benzylhydroxylamine hydrochloride is C6H5CH2ONH2 · HCl . Its molecular weight is 159.61 .


Chemical Reactions Analysis

O-Benzylhydroxylamine hydrochloride is used in transition metal-catalyzed C–N bond construction via electrophilic amination reaction . This approach has emerged as an attractive method for the synthesis of various organic molecules and pharmaceuticals .


Physical And Chemical Properties Analysis

O-Benzylhydroxylamine hydrochloride is a white to light yellow crystal powder . It has a melting point of 238 °C (subl.) (lit.) .

Mechanism of Action

O-Benzylhydroxylamine hydrochloride acts as an electrophilic aminating agent in transition metal-catalyzed C–N bond formation reactions . The transformation of the C–H bond into a C–N bond has great significance in synthetic chemistry .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

O-Benzylhydroxylamine hydrochloride has proven to be the best and most widely used in both academic and industrial research . It is expected to continue playing a significant role in the development of efficient and selective methodologies for the construction of carbon–nitrogen bonds .

properties

IUPAC Name

amino benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c8-10-7(9)6-4-2-1-3-5-6;/h1-5H,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZVPXMDQWVLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00976312
Record name (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-Benzoylhydroxylamine hydrochloride

CAS RN

60839-87-4
Record name NSC191032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Aminooxy)(phenyl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00976312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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